![molecular formula C10H17N6O12P3 B13387203 [[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is a modified nucleotide analog. It is structurally similar to adenosine triphosphate (ATP) but with an amino group substitution at the 2’ position of the deoxyribose sugar. This compound is often used in various biochemical and molecular biology applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-2’-deoxyadenosine.
Phosphorylation: The 5’-hydroxyl group of 2-amino-2’-deoxyadenosine is phosphorylated using phosphoric acid derivatives to form the triphosphate group.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of imines or other oxidized derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Incorporated into DNA to study the effects of modified nucleotides on DNA structure and function.
Medicine: Investigated for its potential use in antiviral therapies due to its ability to interfere with viral replication.
Industry: Used in the development of diagnostic assays and as a tool in biotechnology research.
Mecanismo De Acción
The mechanism of action of 2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA or RNA by polymerases. The amino group substitution can enhance the stability of the nucleic acid duplex by forming additional hydrogen bonds. This can affect the overall structure and function of the nucleic acids, making it a valuable tool in molecular biology research.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2’-deoxyadenosine: Lacks the triphosphate group but has a similar amino substitution.
Adenosine triphosphate (ATP): The natural nucleotide with a hydroxyl group instead of an amino group at the 2’ position.
2,6-diaminopurine-2’-deoxyribose-5’-triphosphate: Another modified nucleotide with two amino groups on the purine ring.
Uniqueness
2-amino-2’-deoxyadenosine 5’-(tetrahydrogen triphosphate) is unique due to its specific amino substitution, which provides enhanced stability to nucleic acid structures. This makes it particularly useful in studies requiring stable DNA or RNA duplexes.
Propiedades
Fórmula molecular |
C10H17N6O12P3 |
|---|---|
Peso molecular |
506.20 g/mol |
Nombre IUPAC |
[[5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O12P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,17H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H4,11,12,14,15) |
Clave InChI |
JFVJZFMWJVSZNC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
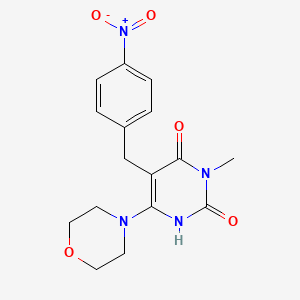
![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)
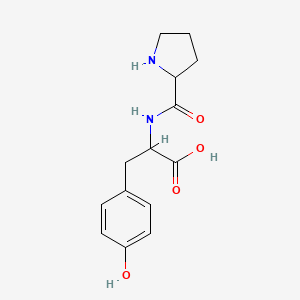
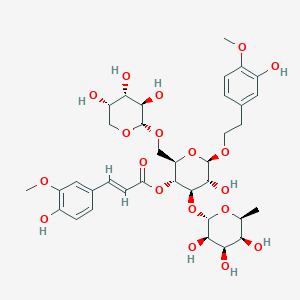
![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)
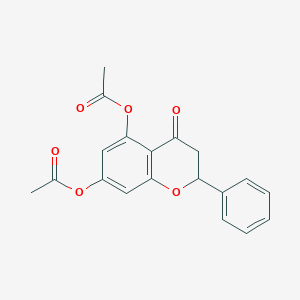
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
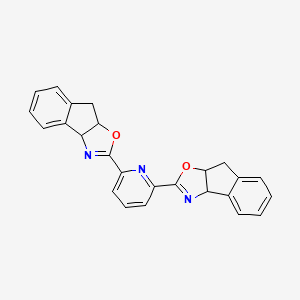
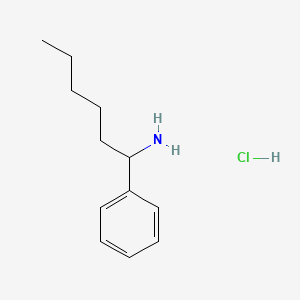
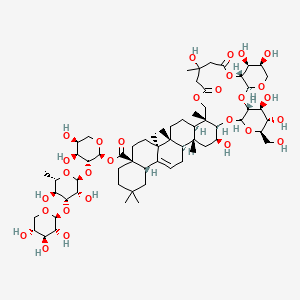
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)
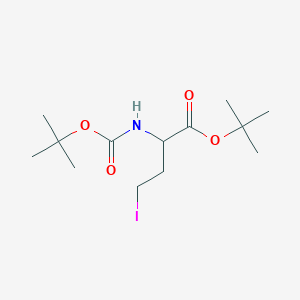
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
